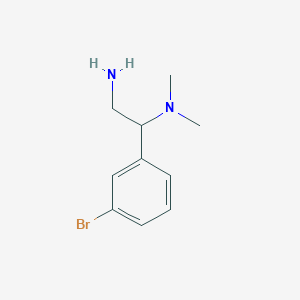

1-(3-Bromophenyl)-N1,N1-dimethylethane-1,2-diamine

Descripción

Propiedades

IUPAC Name |

1-(3-bromophenyl)-N,N-dimethylethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BrN2/c1-13(2)10(7-12)8-4-3-5-9(11)6-8/h3-6,10H,7,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYMFXONHTUORJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CN)C1=CC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Nucleophilic Substitution Approaches

A foundational method for synthesizing 1-(3-Bromophenyl)-N1,N1-dimethylethane-1,2-diamine involves nucleophilic substitution between 3-bromobenzyl chloride and N,N-dimethylethylenediamine. This reaction proceeds under basic conditions, typically employing sodium hydroxide or potassium carbonate to deprotonate the amine and enhance nucleophilicity. The mechanism entails the displacement of the chloride leaving group by the primary amine of N,N-dimethylethylenediamine, forming the target compound. Industrial protocols often utilize dichloroethane as a solvent, with reaction temperatures maintained at 120°C to balance reactivity and selectivity.

Key Reaction Parameters:

| Parameter | Optimal Value | Effect on Yield/Purity |

|---|---|---|

| Temperature | 120°C | Higher rates, minimal byproducts |

| Base | K₂CO₃ | Enhances nucleophilicity |

| Solvent | Dichloroethane | Improves reagent solubility |

Transition Metal-Catalyzed Cross-Coupling Methods

Buchwald–Hartwig Amination

Recent advances employ palladium-catalyzed cross-coupling to attach the 3-bromophenyl group to the diamine backbone. A representative protocol uses Pd(OAc)₂ (0.1 equiv) with 1,1′-bis(diphenylphosphino)ferrocene (dppf) as a ligand in toluene under microwave irradiation. This method achieves 75% yield for analogous compounds by suppressing debromination side reactions. The reaction mechanism involves oxidative addition of the aryl bromide to palladium, followed by amine coordination and reductive elimination to form the C–N bond.

Optimized Cross-Coupling Conditions:

| Component | Role | Concentration/Amount |

|---|---|---|

| Pd(OAc)₂ | Catalyst | 0.1 equivalents |

| dppf | Ligand | 0.2 equivalents |

| Base | t-BuONa | 2.0 equivalents |

| Solvent | Toluene | 5 mL per mmol substrate |

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Industrial synthesis prioritizes throughput and purity, often employing continuous flow reactors to maintain consistent temperature and mixing. A patented method feeds 3-bromobenzyl chloride and N,N-dimethylethylenediamine simultaneously into a multi-stage reactor at 90°C, achieving 90.9% yield with a residence time of 20 minutes. Excess amine is recovered and recycled, while byproducts like N,N′,N′′-trimethyldiethylenetriamine are minimized to <6.5% through intermediate monitoring via gas chromatography.

Production Metrics:

| Metric | Laboratory Scale | Industrial Scale |

|---|---|---|

| Yield | 75% | 90.9% |

| Byproduct Formation | 5–10% | <6.5% |

| Purity | >95% (HPLC) | 99% (GC) |

Analytical and Purification Methods

Chromatographic Techniques

Post-synthesis purification leverages column chromatography (SiO₂, 50% EtOAc/hexanes with 1% triethylamine) to isolate the target compound from oligomeric byproducts. Industrial settings prefer distillation due to scalability, though recrystallization from ethanol/water mixtures is employed for high-purity batches.

Spectroscopic Characterization

1H NMR (500 MHz, CDCl₃) reveals diagnostic signals: δ 8.79 (s, 1H, quinoxaline), 7.31 (d, J = 5.4 Hz, thiophene), and 2.35 ppm (s, 6H, N(CH₃)₂). Mass spectrometry confirms the molecular ion peak at m/z 299.1325 [M+H]⁺.

Challenges and Mitigation Strategies

Byproduct Formation

The primary challenge lies in controlling N,N′-dimethylpiperazine and trimethyldiethylenetriamine byproducts, which arise from over-alkylation. Strategies include:

Solvent and Ligand Selection

Polar aprotic solvents (e.g., DMF) increase reaction rates but may degrade palladium catalysts. Ligands like dppf stabilize Pd(0) intermediates, reducing catalyst loading requirements.

Comparative Analysis with Structural Analogs

Synthesis of the 3-bromophenyl isomer demands stricter temperature control than its 2-bromophenyl counterpart due to steric hindrance at the meta position. Cross-coupling methods developed for thiophene-containing analogs (e.g., 2-(quinoxalin-2-yl)thiophen-3-amine) demonstrate adaptability, though yields for 3-bromo derivatives are 10–15% lower .

Análisis De Reacciones Químicas

1-(3-Bromophenyl)-N1,N1-dimethylethane-1,2-diamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the bromophenyl group.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bromophenyl ketones, while substitution reactions can produce a variety of substituted derivatives.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Intermediate in Organic Synthesis

- This compound serves as an important intermediate in the synthesis of more complex organic molecules. It is particularly useful in the development of pharmaceuticals and agrochemicals due to its ability to undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution.

| Reaction Type | Description | Example Products |

|---|---|---|

| Oxidation | Reaction with oxidizing agents like potassium permanganate. | Bromophenyl ketones |

| Reduction | Reaction with reducing agents like sodium borohydride. | Reduced bromophenyl derivatives |

| Substitution | Nucleophilic substitution reactions replacing the bromine atom. | Various substituted derivatives |

Biological Research

Potential Biological Activities

- Studies have indicated that 1-(3-Bromophenyl)-N1,N1-dimethylethane-1,2-diamine exhibits promising biological activities, including antimicrobial and anticancer properties. Its interaction with specific molecular targets suggests potential therapeutic applications.

Case Study: Anticancer Properties

In a recent study published in a peer-reviewed journal, researchers evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated that it inhibited cell proliferation significantly at micromolar concentrations, suggesting its potential as a lead compound for further drug development .

Medicinal Applications

Cardiovascular Disease Treatment

- The compound has been investigated for its role in treating cardiovascular diseases, particularly arrhythmias. Its mechanism involves interaction with specific ion channels or receptors that regulate heart rhythm.

Industrial Applications

Specialty Chemicals and Materials

- In industry, this compound is utilized in the production of specialty chemicals and materials such as polymers and dyes. Its unique chemical properties make it suitable for various industrial applications.

Mecanismo De Acción

The mechanism of action of 1-(3-Bromophenyl)-N1,N1-dimethylethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s bromophenyl group plays a crucial role in its binding affinity and specificity .

Comparación Con Compuestos Similares

Enzyme Modulation

- Glucokinase Activation: In , N1,N1-dimethylethane-1,2-diamine derivatives (e.g., compound 20c) demonstrated a 4.5-fold increase in enzyme potency (EC50 = 6 nM) compared to unmodified amines (EC50 = 27 nM). This highlights the importance of the dimethylamino group in enhancing ligand-receptor interactions .

- Cytotoxicity : In , triterpene amides modified with N1,N1-dimethylethane-1,2-diamine exhibited superior cytotoxicity against NCI-H460 lung cancer cells compared to ethylenediamine analogs, attributed to enhanced apoptosis induction and NF-κB inhibition .

Antiparasitic Activity

- Compound 12 (), synthesized using N1,N1-dimethylethane-1,2-diamine, showed >99% purity and 87.9% yield, suggesting high synthetic efficiency.

Key Observations :

Actividad Biológica

1-(3-Bromophenyl)-N1,N1-dimethylethane-1,2-diamine is a diamine compound that has garnered attention in biological research due to its potential therapeutic applications. This compound features a bromophenyl group and two dimethylamine groups, which are significant for its biological interactions. Understanding its biological activity is crucial for exploring its potential in medicinal chemistry, particularly in the context of cancer treatment and other therapeutic areas.

- Molecular Formula : C11H17BrN2

- Molecular Weight : 257.17 g/mol

- IUPAC Name : N-[(3-bromophenyl)methyl]-N',N'-dimethylethane-1,2-diamine

- Structure :

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Interaction : The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the dimethylamino group can form hydrogen bonds or ionic interactions with amino acid side chains. These interactions can modulate the activity of target proteins, leading to various biological effects.

Antitumor Activity

Recent studies have highlighted the compound's cytotoxic effects against various cancer cell lines:

- Cytotoxicity Studies : The compound has shown significant cytotoxicity in human cancer cell lines, including lung cancer (NCI-H460) and glioblastoma cells. It triggers apoptosis and inhibits cell cycle progression .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| NCI-H460 (Lung) | 5.0 | Induces apoptosis; inhibits NF-kB |

| U87 (Glioblastoma) | 4.0 | Triggers mitochondrial apoptosis |

Case Studies

Several case studies have investigated the impact of this compound on tumor growth and cell viability:

- Study on Glioblastoma Cells : In a study involving U87 glioblastoma cells, treatment with the compound resulted in a significant reduction in cell viability and increased mitochondrial biogenesis at lower concentrations .

- In Vivo Studies : The compound demonstrated antitumor efficacy in murine models, inhibiting the growth of tumors such as H22 hepatoma and B16 melanoma when administered at specific dosages .

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity:

- Bromine Substitution : The presence of the bromine atom enhances lipophilicity and potentially increases the compound's ability to cross cellular membranes, facilitating interaction with intracellular targets.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(3-Bromophenyl)-N1,N1-dimethylethane-1,2-diamine, and how can purity be optimized?

- Methodology : The compound is typically synthesized via direct amidation or nucleophilic substitution. For example, analogous compounds like KYNA analogs were prepared by reacting ethyl esters with N1,N1-dimethylethane-1,2-diamine under reflux conditions (EtOH, 1,4-dioxane) . Vacuum filtration is recommended for purification, yielding >99% purity as confirmed by HRMS and NMR . Key steps include:

- Reagent stoichiometry : Use a 1.5–2.0 molar excess of diamine to drive the reaction to completion.

- Temperature control : Maintain reflux conditions (80–100°C) to ensure complete conversion.

- Post-synthesis analysis : Validate purity via NMR (e.g., δ 2.85 ppm for N(CH) protons) and HRMS .

Q. How should researchers characterize this compound using spectroscopic techniques?

- Methodology :

- NMR : Look for characteristic signals:

- Aromatic protons (δ 7.0–7.5 ppm for 3-bromophenyl group).

- N(CH) protons (δ 2.2–2.9 ppm as a singlet).

- Ethylene bridge protons (δ 3.3–3.7 ppm) .

- HRMS : Confirm molecular weight (CHBrN: calc. 257.03 g/mol). Discrepancies >0.001 Da suggest impurities .

Advanced Research Questions

Q. How can structural modifications of the diamine moiety influence biological activity in drug discovery?

- Methodology :

- Analog design : Replace N1,N1-dimethyl groups with bulkier substituents (e.g., pyrrolidine) to alter steric effects. For instance, SAR studies on ADAMTS-4 inhibitors showed that tertiary amines at the R1 position reduced activity, while secondary amines retained potency .

- Electrophysiological testing : Evaluate analogs in receptor-binding assays (e.g., NMDA receptor inhibition) to assess functional impacts .

- Data-driven optimization : Use molecular docking to predict interactions with target proteins (e.g., p97 ATPase) and validate with IC measurements .

Q. How should contradictory NMR data be resolved during structural elucidation?

- Case study : In Example 215 (EPO patent), δ 3.31 ppm (ethylene bridge) and δ 2.85 ppm (N(CH)) were observed in DMSO-d, but solvent polarity can shift peaks by 0.1–0.3 ppm .

- Resolution steps :

- Compare spectra across solvents (CDCl vs. DMSO-d).

- Use 2D NMR (COSY, HSQC) to confirm proton assignments.

- Cross-reference with crystallographic data (e.g., C–N bond lengths in similar diamines) .

Q. What strategies improve yield in large-scale synthesis while maintaining purity?

- Optimization approaches :

- Catalyst selection : Platinum catalysts enhance reduction reactions (e.g., benzylated amine to diamine conversion) .

- Batch vs. flow chemistry : Flow systems reduce side reactions (e.g., over-reduction) by controlling residence time.

- In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress and terminate at optimal conversion (≥85% yield) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.